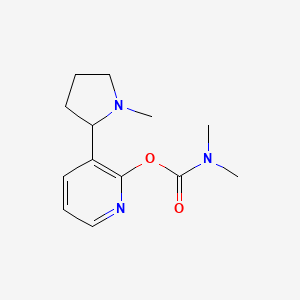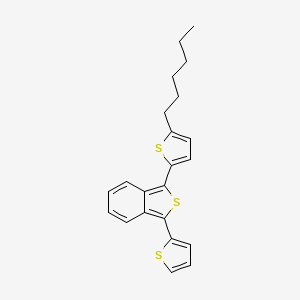
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring, which can influence its physical and chemical properties.
準備方法
The synthesis of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, where a thiophene derivative reacts with a hexyl halide in the presence of a base.
Coupling Reactions: The final step involves coupling the hexylthiophene with another thiophene and benzothiophene unit. This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling, which utilize palladium catalysts and organoboron or organotin reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where electrophiles such as halogens or nitro groups can be introduced.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Its conjugated structure makes it suitable for use in conductive polymers and other advanced materials.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its ability to interact with various analytes.
Biological Research: It may be explored for its potential biological activities, including antimicrobial or anticancer properties.
作用機序
The mechanism of action of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene in organic electronics involves its ability to transport charge through its conjugated system. The hexyl group enhances solubility and processability, while the thiophene and benzothiophene units provide a pathway for electron or hole transport. In biological systems, the compound may interact with cellular targets through its aromatic and sulfur-containing structure, potentially affecting cellular processes.
類似化合物との比較
Similar compounds to 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene include:
2,5-Bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has a similar structure but with a different arrangement of thiophene units.
Poly(3-hexylthiophene): A polymeric form with repeating thiophene units and hexyl side chains.
2,5-Bis(2-thienyl)pyrrole: Contains thiophene units but with a pyrrole core instead of benzothiophene.
The uniqueness of this compound lies in its specific arrangement of thiophene and benzothiophene units, which can influence its electronic properties and make it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
925899-22-5 |
|---|---|
分子式 |
C22H22S3 |
分子量 |
382.6 g/mol |
IUPAC名 |
1-(5-hexylthiophen-2-yl)-3-thiophen-2-yl-2-benzothiophene |
InChI |
InChI=1S/C22H22S3/c1-2-3-4-5-9-16-13-14-20(24-16)22-18-11-7-6-10-17(18)21(25-22)19-12-8-15-23-19/h6-8,10-15H,2-5,9H2,1H3 |
InChIキー |
BSNQGLIEBGSNIL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=CC=CC3=C(S2)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
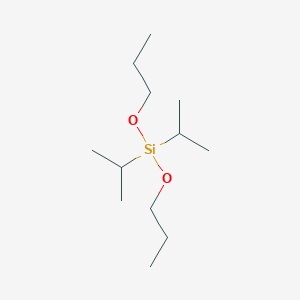
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
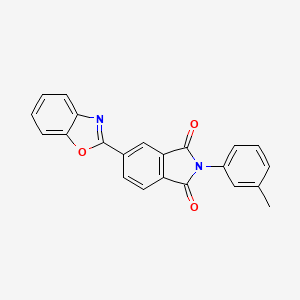
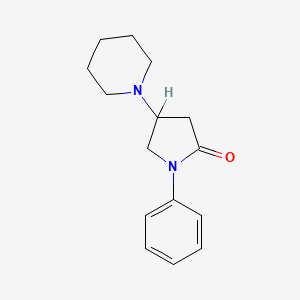

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
